molecular formula C17H15NS2 B11835856 Quinoline, 8-(2-(phenylthio)ethylthio)- CAS No. 71314-97-1

Quinoline, 8-(2-(phenylthio)ethylthio)-

Katalognummer: B11835856
CAS-Nummer: 71314-97-1
Molekulargewicht: 297.4 g/mol
InChI-Schlüssel: MJLUZWZOKQEWIW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Quinoline, 8-(2-(phenylthio)ethylthio)- is a heterocyclic aromatic organic compound with the molecular formula C17H15NS2. It is a derivative of quinoline, which is known for its wide range of applications in medicinal and industrial chemistry. The presence of the phenylthio and ethylthio groups in its structure imparts unique chemical properties and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including Quinoline, 8-(2-(phenylthio)ethylthio)-, can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses aniline and α-methylene ketones as starting materials. The reaction is catalyzed by acids or bases and often requires heating .

Another method involves the use of α,β-unsaturated aldehydes, which undergo cyclization reactions to form the quinoline core . Catalysts such as Lewis acids or transition metals can be employed to enhance the reaction efficiency.

Industrial Production Methods

Industrial production of quinoline derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and solvent-free reactions are increasingly being adopted to make the process more environmentally friendly and cost-effective .

Analyse Chemischer Reaktionen

Types of Reactions

Quinoline, 8-(2-(phenylthio)ethylthio)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Alkyl halides, aryl halides

Major Products Formed

    Oxidation: Quinoline N-oxides

    Reduction: Hydrogenated quinoline derivatives

    Substitution: Alkylated or arylated quinoline derivatives

Wissenschaftliche Forschungsanwendungen

Quinoline, 8-(2-(phenylthio)ethylthio)- has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Quinoline, 8-(2-(phenylthio)ethylthio)- involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit enzymes involved in critical cellular processes, contributing to its antimicrobial and anticancer activities .

Vergleich Mit ähnlichen Verbindungen

Quinoline, 8-(2-(phenylthio)ethylthio)- can be compared with other quinoline derivatives such as:

Uniqueness

The presence of the phenylthio and ethylthio groups in Quinoline, 8-(2-(phenylthio)ethylthio)- imparts unique chemical properties, making it a valuable compound for research and industrial applications. Its distinct structure allows for specific interactions with biological targets, enhancing its potential as a therapeutic agent .

Conclusion

Quinoline, 8-(2-(phenylthio)ethylthio)- is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique chemical structure and reactivity make it an important subject of study for developing new therapeutic agents and industrial applications.

Eigenschaften

CAS-Nummer

71314-97-1

Molekularformel

C17H15NS2

Molekulargewicht

297.4 g/mol

IUPAC-Name

8-(2-phenylsulfanylethylsulfanyl)quinoline

InChI

InChI=1S/C17H15NS2/c1-2-8-15(9-3-1)19-12-13-20-16-10-4-6-14-7-5-11-18-17(14)16/h1-11H,12-13H2

InChI-Schlüssel

MJLUZWZOKQEWIW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)SCCSC2=CC=CC3=C2N=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.